Home > Products > Screening Compounds P110366 > Landiolol, (2R,4S)-
Landiolol, (2R,4S)- - 144256-26-8

Landiolol, (2R,4S)-

Catalog Number: EVT-8951886
CAS Number: 144256-26-8
Molecular Formula: C25H39N3O8
Molecular Weight: 509.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Landiolol is classified as a selective beta-1 adrenergic antagonist, with a significantly higher affinity for beta-1 receptors compared to beta-2 receptors. This selectivity minimizes adverse effects commonly associated with non-selective beta-blockers. The compound is derived from various synthetic pathways that utilize readily available precursors, making it feasible for pharmaceutical applications .

Synthesis Analysis

Methods and Technical Details

The synthesis of Landiolol involves several key steps:

  1. Starting Materials: The synthesis typically begins with (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methyl 3-(4-hydroxyphenyl)propanoate, which is then reacted with chiral epoxides such as (S)-epichlorohydrin .
  2. Enantioselective Synthesis: A notable method includes the enantioselective synthesis using specific catalysts that enhance the formation of the desired (2R,4S) enantiomer. This process allows for high yields and purity without isolating intermediates .
  3. Salification: The final product is converted into its hydrochloride form through a salification process involving hydrochloric acid in a polar solvent such as isopropanol. This step is crucial for obtaining the stable hydrochloride salt suitable for pharmaceutical use .
  4. Purification: The product undergoes crystallization and drying under controlled conditions to achieve the desired purity levels .
Molecular Structure Analysis

Structure and Data

Landiolol has a complex molecular structure characterized by its specific stereochemistry. The chemical formula for Landiolol hydrochloride is C25H40ClN3O8C_{25}H_{40}ClN_3O_8, with a molecular weight of approximately 546.06 g/mol .

  • IUPAC Name: N-(2-{[(2S)-3-[4-(3-{[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methoxy}-3-oxopropyl)phenoxy]-2-hydroxypropyl]amino}ethyl)morpholine-4-carboximidic acid hydrochloride.

The compound features multiple functional groups including hydroxyls and ether linkages that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

Landiolol primarily undergoes hydrolysis in biological systems, which converts it into inactive metabolites. The key reaction involves the cleavage of the ester bond facilitated by enzymes such as carboxylesterases and pseudocholinesterases present in the liver and plasma .

The metabolic pathway includes:

  • Hydrolysis to yield a ketal.
  • Further cleavage to produce glycerol and acetone.
  • Subsequent beta-oxidation of the carboxylic acid component to form minor metabolites which possess negligible pharmacological activity compared to Landiolol itself .
Mechanism of Action

Process and Data

Landiolol acts as an ultra-short-acting beta-1 selective blocking agent. Its mechanism involves:

  • Inhibition of catecholamine effects on cardiac tissues by blocking beta-1 adrenergic receptors.
  • Reduction in heart rate and myocardial contractility.
  • Decreased conduction velocity through the atrioventricular node, leading to improved control over arrhythmias.

The drug's rapid onset and short duration of action are attributed to its swift metabolism via hydrolysis .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Landiolol hydrochloride exhibits several notable physical properties:

  • Physical State: Solid (crystalline powder).
  • Color: White to almost white.
  • Melting Point: Approximately 126°C .
  • Solubility: Very soluble in water and methanol; slightly soluble in ethanol .

Chemical properties include:

  • Partition Coefficient: noctanol/watern-octanol/water value indicating low lipophilicity.
  • Polar Surface Area: 131.31 Ų, suggesting good permeability characteristics.

These properties are critical for understanding its behavior in biological systems and formulation development.

Applications

Scientific Uses

Landiolol is primarily utilized in clinical settings for:

  • Management of Arrhythmias: Its rapid action allows for quick control of ventricular rates during tachycardia episodes.
  • Perioperative Care: Used to manage heart rate during surgical procedures due to its short half-life.

Research continues into expanding its applications in other cardiovascular conditions due to its favorable pharmacokinetic profile .

Synthetic Methodologies and Optimization

Stereoselective Synthesis of (2R,4S)-Landiolol

The synthesis of (2R,4S)-Landiolol centers on establishing two chiral centers with absolute stereochemical control. Industrial routes employ two primary strategies: chiral pool derivation and asymmetric catalysis. The chiral pool approach utilizes enantiopure (S)-glycerol acetonide as a starting material, leveraging its inherent C4 stereocenter to generate the dioxolane moiety of Landiolol. This precursor is converted to the key (S)-epichlorohydrin intermediate through mesylation and nucleophilic displacement [2]. For asymmetric synthesis, Jacobsen hydrolytic kinetic resolution (HKR) of racemic epichlorohydrin achieves >99% enantiomeric excess (ee) using cobalt(III)-salen catalysts. This method resolves terminal epoxides efficiently, providing enantiopure (S)-epichlorohydrin at scale [10]. Subsequent coupling of this intermediate with 3-(4-hydroxyphenyl)propionic acid derivatives ensures retention of configuration at C2 during ether bond formation. Modern catalytic systems employ zinc-imidazole complexes to accelerate ring-opening while minimizing racemization, critical for maintaining stereointegrity [5].

Table 1: Stereocontrol Methods for Landiolol Synthesis

MethodStarting MaterialChiral Catalyst/Reagentee (%)Scale Feasibility
Chiral pool derivation(S)-Glycerol acetonideNone>99.5Multi-kilogram
Jacobsen HKRRacemic epichlorohydrinCobalt(III)-salen>99Pilot plant
Asymmetric epoxidationAllyl alcohol derivativesTitanium-tartrate95–98Laboratory

Key Intermediate Synthesis: Esterification of 3-(4-Hydroxyphenyl)propionic Acid Derivatives

The carboxylic acid component, 3-(4-hydroxyphenyl)propionic acid (3-(4-HPPA)), undergoes activation prior to ester formation with the glycerol backbone. Industrial processes favor N-hydroxysuccinimide (NHS) esterification due to superior reaction kinetics and reduced epimerization risk. NHS activation in acetonitrile with N,N'-dicyclohexylcarbodiimide (DCC) yields the activated ester at 25°C within 2 hours, achieving 92–95% conversion [3] [5]. Alternative approaches employ imidazolide intermediates generated using carbonyldiimidazole (CDI), which facilitate esterification under mild conditions (0–5°C) without acidic byproducts. The activated ester then reacts with (2S)-glycidol derivatives in anhydrous tetrahydrofuran (THF) with imidazole as a base, yielding the glycidyl ester precursor with <0.5% racemization [5]. Crucially, the phenolic hydroxyl group requires protection (typically as tert-butyldimethylsilyl ether) during activation to prevent side reactions.

Nucleophilic Epoxide Ring-Opening Reactions for Ether Formation

The morpholinoethylamino side chain is installed via regioselective ring-opening of enantiopure (S)-epichlorohydrin. This SN₂ reaction demands:

  • Nucleophile optimization: 4-(2-Aminoethyl)morpholine-4-carboxamide in 1.2–1.5 molar equivalents to suppress dialkylation [2]
  • Solvent polarity control: Dichloromethane or ethyl acetate enables homogeneous mixing while maintaining epoxide stability
  • Catalytic enhancement: 5 mol% tetrabutylammonium bromide (TBAB) accelerates reaction 4-fold by phase-transfer catalysis [5]

The reaction proceeds at 40–50°C for 6–8 hours, yielding the chiral epoxyamine intermediate with >98% regioselectivity for the less hindered carbon. Subsequent HCl-mediated deprotection of the glycerol acetonide (aqueous acetic acid, 60°C) generates the diol without epimerization. Final esterification with activated 3-(4-HPPA) uses DMAP catalysis (4-dimethylaminopyridine) in THF, completing the Landiolol skeleton [2] [5].

Solvent Systems and Catalytic Conditions in Industrial-Scale Production

Industrial synthesis prioritizes solvent sustainability and catalyst recyclability:

Table 2: Industrial Solvent and Catalyst Selection

Reaction StagePreferred SolventCatalystTemperatureRecovery Efficiency
NHS ester activationAcetonitrileNone20–25°C85–90% distillation
Epoxide ring-openingEthyl acetateTetrabutylammonium bromide45°CCatalyst: 70% reuse
Final esterificationTetrahydrofuran4-Dimethylaminopyridine0–5°CSolvent: >95% recovery
CrystallizationIsopropanol/waterNone-10°CMother liquor recycle

Critical innovations include:

  • Petroleum ether/ethyl acetate biphasic systems for epoxide reactions, enabling facile catalyst separation [5]
  • Low-temperature esterification (–5 to 0°C) to prevent racemization and diketopiperazine formation
  • Closed-loop solvent recovery via fractional distillation, reducing net solvent consumption by 65% [4]

Yield Optimization Strategies in Multi-Step Synthesis

Landiolol’s seven-step synthesis requires meticulous yield management:

  • Telescoping strategy: Combining acetonide deprotection and esterification without intermediate isolation (85% yield vs. 72% for isolated steps) [5]
  • Chiral purity preservation:
  • Crystallization-induced asymmetric transformation (CIAT) in isopropanol/water resolves diastereomeric impurities
  • Simulated moving bed (SMB) chromatography for final enantiopurification (>99.9% ee) [10]
  • Byproduct suppression:
  • Controlled stoichiometry of 4-(2-aminoethyl)morpholine-4-carboxamide (1.25 equiv) minimizes bis-alkylated impurities to <0.3%
  • Activated carbon treatment removes colored impurities before crystallization
  • Crystallization optimization:
  • Anti-solvent addition (water to isopropanol) at controlled rates (0.5 L/min)
  • Seeding with Landiolol hydrate crystals at 50% supersaturation

Table 3: Landiolol Synthesis Yield Data

StageIsolated Yield (%)Purity (HPLC %)Key Impurity Control
NHS ester formation92–9598.5Succinimide urea <0.2%
Epoxyamine intermediate8899.1Epichlorohydrin dimer <0.1%
Deprotection/esterification (telescoped)8598.7Diol monoester <0.5%
Final crystallization7899.9Enantiomeric excess >99.5%

Cumulative yields have improved from 45% to 55% through these methods, with pilot-scale runs (100 kg batches) confirming robustness. Future directions include enzymatic esterification and continuous-flow epoxidation to further enhance efficiency [5] [10].

Properties

CAS Number

144256-26-8

Product Name

Landiolol, (2R,4S)-

IUPAC Name

[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]methyl 3-[4-[(2R)-2-hydroxy-3-[2-(morpholine-4-carbonylamino)ethylamino]propoxy]phenyl]propanoate

Molecular Formula

C25H39N3O8

Molecular Weight

509.6 g/mol

InChI

InChI=1S/C25H39N3O8/c1-25(2)35-18-22(36-25)17-34-23(30)8-5-19-3-6-21(7-4-19)33-16-20(29)15-26-9-10-27-24(31)28-11-13-32-14-12-28/h3-4,6-7,20,22,26,29H,5,8-18H2,1-2H3,(H,27,31)/t20-,22-/m1/s1

InChI Key

WMDSZGFJQKSLLH-IFMALSPDSA-N

Canonical SMILES

CC1(OCC(O1)COC(=O)CCC2=CC=C(C=C2)OCC(CNCCNC(=O)N3CCOCC3)O)C

Isomeric SMILES

CC1(OC[C@H](O1)COC(=O)CCC2=CC=C(C=C2)OC[C@@H](CNCCNC(=O)N3CCOCC3)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.